
2,9-Dichloro-5-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dichloro-5-nitroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₆Cl₂N₂O₂. It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. Acridines are characterized by their three-ring structure, which includes nitrogen atoms, making them versatile for various chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5-nitroacridine typically involves the nitration and chlorination of acridine derivatives. One common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated acridine is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the 2 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and chlorination steps.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,9-Dichloro-5-nitroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 9 positions can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl₂).
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or chemical reduction using SnCl₂ in acidic conditions is employed for the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 2,9-dichloro-5-aminoacridine.
Substituted Acridines: Nucleophilic substitution reactions yield various substituted acridines depending on the nucleophile used.
科学研究应用
2,9-Dichloro-5-nitroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial and anticancer agents. Acridine derivatives have shown promising activity against various cancer cell lines and malaria parasites.
Biological Studies: Due to its ability to intercalate with DNA, it is used in studies related to DNA-binding and as a fluorescent probe for nucleic acid staining.
Material Science: Acridine derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,9-Dichloro-5-nitroacridine primarily involves its interaction with DNA. The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation is facilitated by π-π stacking interactions and hydrogen bonding. The compound’s ability to intercalate with DNA makes it a potent antitumor and antimicrobial agent.
相似化合物的比较
Similar Compounds
2,9-Dichloroacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroacridine: Lacks the chlorine atoms, which affects its chemical reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of a nitro group, leading to different biological activities and applications.
Uniqueness
2,9-Dichloro-5-nitroacridine is unique due to the presence of both nitro and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications, making it valuable in medicinal chemistry and material science.
属性
CAS 编号 |
670241-56-2 |
|---|---|
分子式 |
C13H6Cl2N2O2 |
分子量 |
293.10 g/mol |
IUPAC 名称 |
2,9-dichloro-5-nitroacridine |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-7-4-5-10-9(6-7)12(15)8-2-1-3-11(17(18)19)13(8)16-10/h1-6H |
InChI 键 |
JCUQKVAROIZEMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
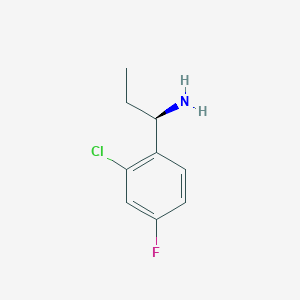
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
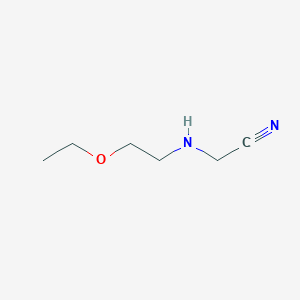
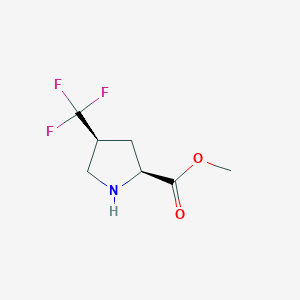
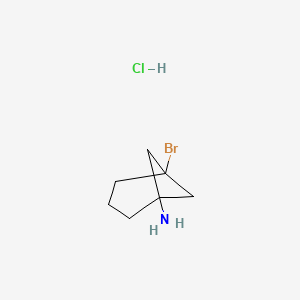
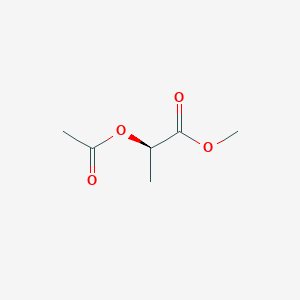

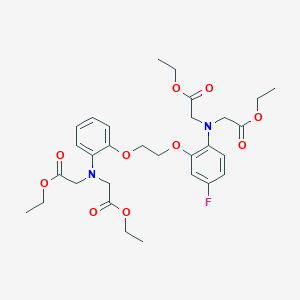
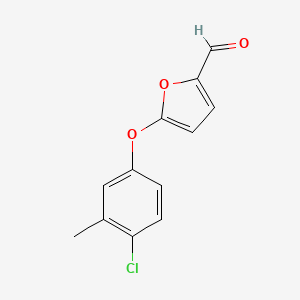

![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

